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Compound of Interest

Compound Name: 3,5-Dimethylphenyl isothiocyanate

CAS No.: 40046-30-8

Cat. No.: B1584111

Get Quote

Executive Summary
3,5-Dimethylphenyl isothiocyanate (3,5-DMPITC) represents a rigid, lipophilic aromatic

isothiocyanate (ITC). Unlike the flexible "gold standard" dietary ITCs (e.g., Sulforaphane,

Benzyl Isothiocyanate), 3,5-DMPITC derives its unique pharmacological profile from the direct

attachment of the isothiocyanate group to the aromatic ring, modulated by meta-positioned

methyl groups.

This guide analyzes how the 3,5-dimethyl substitution optimizes the trade-off between

electrophilic reactivity (essential for covalent binding) and lipophilic bioavailability (essential for

cellular entry), distinguishing it from ortho-substituted analogs that suffer from steric hindrance.

Chemical Space & Structural Logic
To understand the activity of 3,5-DMPITC, we must compare it to its structural neighbors. The

biological activity of ITCs is driven by the electrophilicity of the central carbon in the –N=C=S

group, which reacts with sulfhydryl (-SH) groups on cysteine residues (e.g., Keap1, TRPA1,

Tubulin) via thiocarbamoylation.
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Comparative Structural Analysis

Compound Structure LogP (Est.)
Electronic
Effect
(Hammett)

Steric
Hindrance
(at NCS)

Predicted
Reactivity

3,5-DMPITC
3,5-(CH3)2-

Ph-NCS
~3.8

Electron

Donating (+I)
Low (Meta) Balanced

Phenyl ITC

(PITC)
Ph-NCS ~3.2 Neutral None High

2,6-DMPITC
2,6-(CH3)2-

Ph-NCS
~3.8

Electron

Donating (+I)
High (Ortho)

Low

(Sterically

Blocked)

Benzyl ITC

(BITC)
Ph-CH2-NCS ~2.8

Insulated by

CH2
Low Very High

The "Goldilocks" Effect of the 3,5-Isomer
Electronic Modulation: The two methyl groups at the meta positions exert a weak electron-

donating inductive effect (+I). This slightly reduces the partial positive charge on the NCS

carbon compared to unsubstituted Phenyl ITC. While this lowers raw chemical reactivity, it

often enhances metabolic stability, preventing rapid hydrolysis before reaching the target.

Steric Freedom: Unlike ortho-substituted analogs (e.g., 2,6-DMPITC), the meta methyl

groups in 3,5-DMPITC do not sterically shield the NCS group. This ensures the electrophile

remains accessible to target cysteines.

Lipophilicity: The addition of two methyl groups increases the partition coefficient (LogP).

This enhances passive diffusion across the plasma membrane, critical for targeting

intracellular proteins like Keap1 (Nrf2 pathway) or Mitochondrial Tubulin.

Mechanism of Action: The Covalent Trigger
The primary mechanism for 3,5-DMPITC involves the Michael-type addition of biological

nucleophiles (thiols) to the isothiocyanate carbon.
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Pathway Visualization
The following diagram illustrates the dual-pathway activation typical of aromatic ITCs:

Cytotoxicity (High Dose) vs. Cytoprotection (Low Dose).
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Figure 1: Dual mechanistic pathway of 3,5-DMPITC showing GSH conjugation (detoxification)

and Keap1/Tubulin modification (activity).

Experimental Protocols for SAR Validation
To objectively compare 3,5-DMPITC against analogs, the following self-validating protocols are

recommended. These assays measure chemical reactivity, cellular uptake, and biological

endpoint activity.

Protocol A: Chemical Reactivity (GSH Depletion Assay)
Purpose: To quantify the intrinsic electrophilicity of the analog, independent of biological

transport.

Preparation: Prepare a 10 mM stock of 3,5-DMPITC, Phenyl ITC, and 2,6-DMPITC in

DMSO.

Reaction Mix: In a 96-well plate, mix 100 µM of the test compound with 100 µM L-

Glutathione (reduced) in phosphate buffer (pH 7.4).

Incubation: Incubate at 37°C for 30 minutes.
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Quantification: Add 100 µL of DTNB (Ellman’s Reagent). Free thiols react with DTNB to

produce TNB (yellow).

Readout: Measure Absorbance at 412 nm.

Calculation: % Reactivity = (Abs_control - Abs_sample) / Abs_control * 100.

Expected Result: Phenyl ITC > 3,5-DMPITC > 2,6-DMPITC.

Interpretation: If 3,5-DMPITC shows <10% depletion while PITC shows >50%, the methyl

groups are significantly deactivating the NCS carbon.

Protocol B: TRPA1 Calcium Influx Assay (Sensory
Activity)
Purpose: To determine agonist potency on the pain/sensory receptor TRPA1, a common target

for ITCs.

Cell Line: HEK293T cells stably expressing human TRPA1 (hTRPA1).

Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 45 mins at 37°C.

Baseline: Record baseline fluorescence (Ex 340/380 nm, Em 510 nm) for 30 seconds.

Injection: Inject 3,5-DMPITC (range 1 µM – 100 µM). Use Allyl ITC (AITC) as the positive

control (100 µM).

Specificity Check: Pre-incubate a separate set of wells with HC-030031 (TRPA1 antagonist)

to confirm specificity.

Data Analysis: Calculate the ratio of peak fluorescence change (

F) relative to baseline (F0).

SAR Insight: Lipophilic ITCs like 3,5-DMPITC often show slower onset but prolonged

activation compared to the smaller Allyl ITC due to membrane retention.

Protocol C: Antiproliferative MTT Assay
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Purpose: To assess cytotoxicity in cancer models (e.g., A549 Lung Carcinoma).

Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.

Treatment: Treat with serial dilutions (0.1 – 100 µM) of 3,5-DMPITC vs. Benzyl ITC

(Standard).

Duration: Incubate for 48 or 72 hours.

Development: Add MTT reagent (0.5 mg/mL); incubate 4 hours. Solubilize formazan crystals

with DMSO.

Readout: Absorbance at 570 nm.

Validation: IC50 values must be derived from a sigmoidal dose-response curve (

).

Comparative Performance Guide
This table summarizes the expected performance of 3,5-DMPITC based on physicochemical

principles and ITC literature.
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Feature 3,5-DMPITC
Phenyl ITC
(Standard)

2,6-DMPITC
(Steric Analog)

Notes

Reactivity (GSH) Moderate High Low

3,5-dimethyls

stabilize the

molecule without

blocking the

reaction center.

Cell Permeability High Moderate High

Increased

lipophilicity of

3,5-isomer aids

intracellular

accumulation.

Metabolic

Stability
Enhanced Low High

Meta-methyls

block metabolic

hydroxylation at

the 3,5 positions.

TRPA1 Potency High Moderate Low

TRPA1 has a

hydrophobic

binding pocket

favoring lipophilic

agonists.

Odor/Volatility Low Moderate Low

Higher MW

reduces volatility

compared to Allyl

ITC (Mustard

Oil).

Conclusion & Application Recommendations
3,5-Dimethylphenyl isothiocyanate is a "tuned" electrophile. It sacrifices some of the raw

reactivity of unsubstituted Phenyl ITC to gain lipophilicity and metabolic resistance.

For Drug Development: It is an excellent scaffold if your target is intracellular (e.g., nuclear

transcription factors) and requires a compound that isn't instantly scavenged by plasma
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glutathione.

For Sensory Research: It serves as a potent, specific probe for TRPA1 channels, likely

exhibiting different desensitization kinetics than Allyl ITC.

For Antimicrobial Coatings: Its high lipophilicity suggests superior disruption of bacterial

membranes (Gram-positive) compared to smaller, hydrophilic ITCs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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